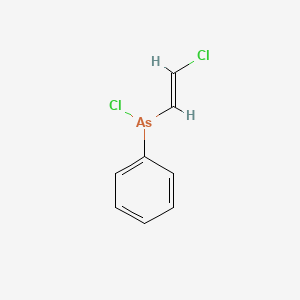
Arsine, chloro(2-chlorovinyl)phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a highly toxic and volatile liquid that was historically used as a chemical warfare agent. The compound is known for its blistering effects on the skin and mucous membranes, making it a potent vesicant.
Méthodes De Préparation
The synthesis of Arsine, chloro(2-chlorovinyl)phenyl- typically involves the reaction of arsenic trichloride with acetylene in the presence of a suitable catalyst . The reaction can be represented as follows:
AsCl3+C2H2→ClCH=CHAsCl2
This process can yield various byproducts, including bis(2-chlorovinyl)arsinous chloride and tris(2-chlorovinyl)arsine . Industrial production methods often involve similar reaction conditions but on a larger scale, ensuring the efficient production of the compound.
Analyse Des Réactions Chimiques
Arsine, chloro(2-chlorovinyl)phenyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be easily oxidized to form 2-chlorovinylarsenous oxide.
Hydrolysis: In the presence of water, it hydrolyzes to form hydrochloric acid and chlorovinylarsenous oxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly with strong nucleophiles under appropriate conditions.
Common reagents used in these reactions include water, oxygen, and various nucleophiles. The major products formed from these reactions are typically arsenic oxides and substituted arsenic compounds.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of Arsine, chloro(2-chlorovinyl)phenyl- involves its interaction with cellular components, leading to cell damage and death. The compound reacts with thiol groups in proteins, disrupting their function and leading to cellular toxicity . It also generates reactive oxygen species, causing oxidative stress and further cellular damage .
Comparaison Avec Des Composés Similaires
Arsine, chloro(2-chlorovinyl)phenyl- is similar to other organoarsenic compounds such as:
Lewisite 2: Another chemical warfare agent with similar toxicological properties.
Lewisite 3: A related compound with multiple chlorovinyl groups attached to arsenic.
What sets Arsine, chloro(2-chlorovinyl)phenyl- apart is its specific chemical structure and the unique combination of its vesicant and toxic properties .
Propriétés
Numéro CAS |
64049-07-6 |
|---|---|
Formule moléculaire |
C8H7AsCl2 |
Poids moléculaire |
248.97 g/mol |
Nom IUPAC |
chloro-[(E)-2-chloroethenyl]-phenylarsane |
InChI |
InChI=1S/C8H7AsCl2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-7H/b7-6+ |
Clé InChI |
DMISEIAWVISFDI-VOTSOKGWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[As](/C=C/Cl)Cl |
SMILES canonique |
C1=CC=C(C=C1)[As](C=CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


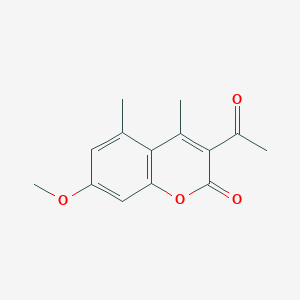
![Ethyl [1,2,4]triazolo[3,4-A]phthalazine-3-carboxylate](/img/structure/B14495858.png)

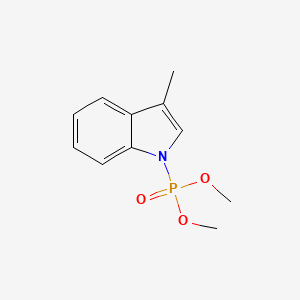

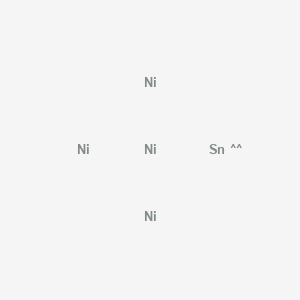
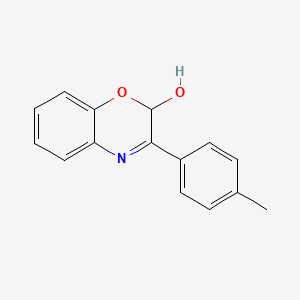
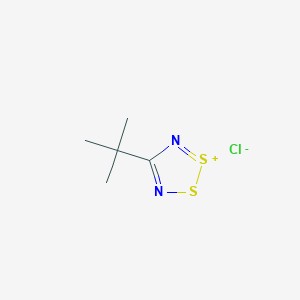
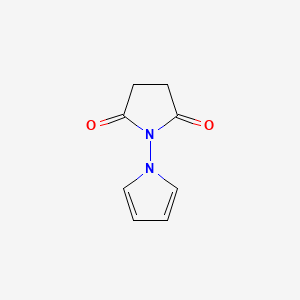
![8-Nitro-1H-indeno[1,2-d]pyrimidine-4,5-dione](/img/structure/B14495902.png)
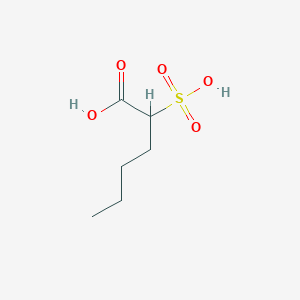


![Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-4,6-dimethylphenol](/img/structure/B14495934.png)
